molecular formula C12H16N2OS B091993 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one CAS No. 18339-14-5

2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one

Cat. No. B091993
CAS RN: 18339-14-5
M. Wt: 236.34 g/mol
InChI Key: OGWXHSCYJOUWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one, also known as DMABN, is a heterocyclic compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DMABN has been found to exhibit promising anticancer activity, making it a potential candidate for the development of novel cancer therapeutics.

Mechanism Of Action

2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one exerts its anticancer activity by selectively inhibiting PKC, an enzyme that is overexpressed in many cancer cells. PKC plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one induces cell cycle arrest and apoptosis in cancer cells, leading to their death.

Biochemical And Physiological Effects

2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one has been shown to exhibit a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit tumor growth and metastasis, and enhance the efficacy of conventional chemotherapeutic agents. 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one has also been shown to modulate the expression of various genes involved in cancer progression and metastasis.

Advantages And Limitations For Lab Experiments

2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one exhibits several advantages as a research tool in the laboratory. It is a potent and selective inhibitor of PKC, making it an ideal tool for studying the role of PKC in various cellular processes. 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one has also been found to exhibit promising anticancer activity, making it a potential candidate for the development of novel cancer therapeutics.
However, there are also some limitations associated with the use of 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one in laboratory experiments. Its potency and selectivity as a PKC inhibitor may vary depending on the cell type and experimental conditions. 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one may also exhibit off-target effects, leading to potential side effects and toxicity.

Future Directions

There are several potential future directions for the research on 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one. One possible direction is the development of novel cancer therapeutics based on 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one. 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one may also be used as a research tool to study the role of PKC in various cellular processes. Further studies are needed to explore the potential off-target effects and toxicity of 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one and to optimize its potency and selectivity as a PKC inhibitor. In addition, the development of novel synthetic methods for 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one may also be explored to improve its yield and purity.
In conclusion, 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one is a promising compound that exhibits potent anticancer activity and selective inhibition of PKC. It has several advantages as a research tool in the laboratory and may have potential therapeutic applications in the future. Further research is needed to explore its potential as a cancer therapeutic and to optimize its potency and selectivity as a PKC inhibitor.

Synthesis Methods

2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one can be synthesized using a variety of methods, including the reaction of 2-chloro-1,2-benzisothiazol-3(2H)-one with dimethylamino propylamine. This reaction results in the formation of 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one with a yield of around 70%. The purity of the synthesized compound can be improved through recrystallization or column chromatography.

Scientific Research Applications

2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one has also been shown to enhance the efficacy of conventional chemotherapeutic agents, such as doxorubicin and cisplatin.

properties

CAS RN

18339-14-5

Product Name

2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-1,2-benzothiazol-3-one

InChI

InChI=1S/C12H16N2OS/c1-13(2)8-5-9-14-12(15)10-6-3-4-7-11(10)16-14/h3-4,6-7H,5,8-9H2,1-2H3

InChI Key

OGWXHSCYJOUWCU-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C(=O)C2=CC=CC=C2S1

Canonical SMILES

CN(C)CCCN1C(=O)C2=CC=CC=C2S1

Other CAS RN

18339-14-5

Origin of Product

United States

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